BNIPSpd

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

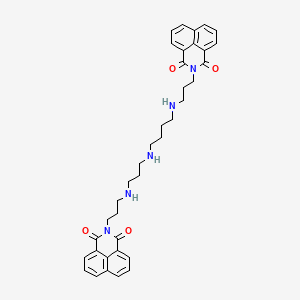

BNIPSpd, also known as this compound, is a useful research compound. Its molecular formula is C37H41N5O4 and its molecular weight is 619.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Properties

BNIPSpd has been extensively studied for its anticancer effects, particularly in inducing apoptosis in various cancer cell lines.

Case Studies

- A study highlighted the effectiveness of this compound in inducing apoptosis in HL60 cells, with significant evidence of DNA fragmentation and elevated caspase-3 activity .

- Another investigation into this compound's effects on pancreatic cancer cell lines demonstrated its potential as a therapeutic agent, showing an IC50 value of 1.68 µM against BxPC-3 cells .

Drug Delivery Systems

This compound has also been explored for its role in enhancing drug delivery systems, particularly through nanoencapsulation techniques.

Nanoencapsulation

- The incorporation of BNIP derivatives into liposomes has been shown to maintain their cytotoxic activity while improving bioavailability. For instance, BNIPDaoct, a derivative of this compound, was encapsulated in liposomes and demonstrated an IC50 of 1.48 ± 0.06 µM against BxPC-3 cells .

- This approach not only enhances the efficacy of the drug but also allows for targeted delivery, potentially reducing side effects associated with conventional chemotherapy.

Antiparasitic Activity

Research into the antiparasitic properties of this compound derivatives has revealed promising results.

Efficacy Against Parasites

- A counter-screening study indicated that BNIP derivatives exhibited selective toxicity towards parasites compared to normal fibroblast cells, suggesting their potential use in treating parasitic infections .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

| Study Focus | Cell Line/Model | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity in Colon Cancer | HT-29 | 1.64 | DNA damage, caspase activation |

| Cytotoxicity in Colon Cancer | Caco-2 | 0.15 | Apoptosis via mitochondrial pathway |

| Apoptosis Induction | HL60 | Not specified | DNA fragmentation, elevated caspase-3 |

| Pancreatic Cancer | BxPC-3 | 1.68 | Apoptosis induction via liposomal delivery |

| Antiparasitic Activity | Fibroblast vs Parasite | Selective toxicity | Differential toxicity towards parasites |

Propriétés

Formule moléculaire |

C37H41N5O4 |

|---|---|

Poids moléculaire |

619.8 g/mol |

Nom IUPAC |

2-[3-[4-[3-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propylamino]propylamino]butylamino]propyl]benzo[de]isoquinoline-1,3-dione |

InChI |

InChI=1S/C37H41N5O4/c43-34-28-14-3-10-26-11-4-15-29(32(26)28)35(44)41(34)24-8-22-39-19-2-1-18-38-20-7-21-40-23-9-25-42-36(45)30-16-5-12-27-13-6-17-31(33(27)30)37(42)46/h3-6,10-17,38-40H,1-2,7-9,18-25H2 |

Clé InChI |

IZFDJZOAUGVPFT-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCNCCCCNCCCNCCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |

Synonymes |

is-naphthalimidopropyl spermidine bisnaphthalimidopropylspermidine BNIPSpd |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.